7-Chloroimidazo[1,2-c]pyrimidine
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Overview
Description
7-Chloroimidazo[1,2-c]pyrimidine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
7-Chloroimidazo[1,2-c]pyrimidine is a heterocyclic compound that has shown potential activity against kinetoplastid parasites . These parasites include Trypanosoma cruzi and T. brucei brucei , which are responsible for diseases such as Chagas disease and African trypanosomiasis .
Mode of Action
It is known that the compound interacts with its targets, leading to a reduction in their growth . This interaction could involve binding to specific proteins or enzymes within the parasite, disrupting their normal function and leading to cell death .
Biochemical Pathways
This compound likely affects several biochemical pathways within the parasite. These could include pathways involved in DNA replication, protein synthesis, and energy metabolism . The disruption of these pathways would result in the inhibition of parasite growth and replication .
Pharmacokinetics
Like other heterocyclic compounds, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties would contribute to the compound’s bioavailability, ensuring that it reaches its target in the parasite and exerts its antiparasitic effect .
Result of Action
The result of this compound’s action is a reduction in the growth and replication of the parasite . This leads to a decrease in the number of parasites in the host, alleviating the symptoms of the disease and potentially leading to a cure .
Action Environment
The action of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other drugs, and the immune status of the host . Understanding these factors is crucial for optimizing the use of the compound as an antiparasitic agent .
Biochemical Analysis
Biochemical Properties
It is known that imidazopyridines, the parent compounds of 7-Chloroimidazo[1,2-c]pyrimidine, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the imidazopyridine derivative.
Cellular Effects
Other imidazopyridine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Chloroimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in solvents such as ethanol, DMF, or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-c]pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
7-Chloroimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
7-Chloroimidazo[1,2-c]pyrimidine can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridines. These compounds share a similar fused ring structure but differ in the position and type of heteroatoms in the ring system . The unique properties of this compound, such as its specific substitution pattern and biological activities, distinguish it from these related compounds .
List of Similar Compounds
Properties
IUPAC Name |
7-chloroimidazo[1,2-c]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-6-8-1-2-10(6)4-9-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTAQISQHMXAQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=CC2=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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